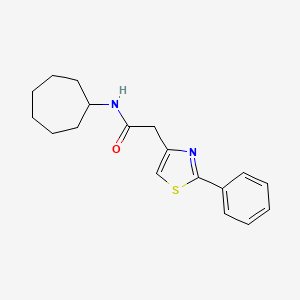

N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Beschreibung

N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (CAS: 921492-78-6) is a thiazole-containing acetamide derivative with the molecular formula C₁₉H₃₀N₄O₂S and a molecular weight of 378.5321 g/mol . Its structure features:

- A 2-phenyl-1,3-thiazol-4-yl core, providing aromatic and heterocyclic character.

- An acetamide group at the 4-position of the thiazole ring.

- A cycloheptyl substituent on the acetamide nitrogen, contributing steric bulk and lipophilicity.

Eigenschaften

Molekularformel |

C18H22N2OS |

|---|---|

Molekulargewicht |

314.4 g/mol |

IUPAC-Name |

N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C18H22N2OS/c21-17(19-15-10-6-1-2-7-11-15)12-16-13-22-18(20-16)14-8-4-3-5-9-14/h3-5,8-9,13,15H,1-2,6-7,10-12H2,(H,19,21) |

InChI-Schlüssel |

MMNVBKKHOBKQSG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Cycloheptyl-2-(2-Phenyl-1,3-thiazol-4-yl)acetamid beinhaltet typischerweise die Reaktion von Cycloheptylamin mit 2-Phenyl-1,3-thiazol-4-carbonsäure unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt, um die Bildung der Amidbindung zu erleichtern.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion dieser Verbindung einen mehrstufigen Prozess umfassen, der die Synthese von Zwischenverbindungen und deren anschließende Kupplung unter optimierten Bedingungen beinhaltet. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

N-Cycloheptyl-2-(2-Phenyl-1,3-thiazol-4-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiazolring kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Verbindung kann zu entsprechenden Aminen oder Alkoholen reduziert werden.

Substitution: Elektrophiler oder nukleophiler Austausch kann am Phenyl- oder Thiazolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Halogenierungsmittel, Alkylierungsmittel oder Nukleophile können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has the following chemical properties:

- Molecular Formula : C19H24N4O2S

- Molecular Weight : 372.54 g/mol

- CAS Number : 41211382

The compound features a thiazole ring, which is known for its biological activity, and an acetamide moiety that enhances its pharmacological properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against various pathogens.

- Method : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

- Findings : The compound demonstrated MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating strong antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines, particularly focusing on breast cancer.

Case Study: Anticancer Screening

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF7).

- Method : The Sulforhodamine B (SRB) assay was employed to measure cell viability.

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

Wirkmechanismus

The mechanism of action of N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, or other biomolecules, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The thiazole-acetamide scaffold is shared across multiple compounds, but substituent variations dictate their properties:

Key Observations :

Pharmacological and Physicochemical Properties

Notable Differences:

- Mirabegron’s hydroxy-phenylethylamino group enables selective beta-3 agonism, absent in the cycloheptyl-substituted target compound .

- The morpholino analog’s lower LogP suggests better aqueous solubility, advantageous for drug delivery .

Biologische Aktivität

N-cycloheptyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound belonging to the thiazole derivative class, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Thiazole Derivatives

Thiazole derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They have been extensively studied due to their broad range of biological activities, including:

- Antibacterial

- Antifungal

- Anti-inflammatory

- Antitumor

The presence of various substituents on the thiazole ring significantly influences the biological activity of these compounds .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The thiazole ring can inhibit the activity of enzymes and proteins, leading to various biological effects. For instance, it may induce apoptosis or cause cell cycle arrest in cancer cells by interfering with cellular pathways.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds:

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | 5.0 | Antibacterial against E. coli |

| Other derivatives | 4.0 - 10.0 | Varying antibacterial activity against different strains |

The compound showed promising results against common bacterial strains, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies on various cancer cell lines revealed:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HepG2 | 6.19 ± 0.50 | Superior to Sorafenib (IC50 = 9.18 µM) |

| MCF-7 | 5.10 ± 0.40 | Superior to Doxorubicin (IC50 = 7.26 µM) |

These findings suggest that the compound exhibits potent antiproliferative effects and may serve as a lead compound for further development in cancer therapy .

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, with lower MIC values compared to standard antibiotics .

- Anticancer Efficacy Assessment : In another investigation focusing on cancer cell lines, this compound was tested against HepG2 and MCF-7 cells. The results showed significant inhibition of cell proliferation, suggesting its potential role in cancer treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.